molecular formula C10H10N2O2 B1618124 1,4-Dimethylquinoxaline-2,3-dione CAS No. 58175-07-8

1,4-Dimethylquinoxaline-2,3-dione

Número de catálogo: B1618124
Número CAS: 58175-07-8
Peso molecular: 190.2 g/mol
Clave InChI: MXWJILNOXSNALO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, reflecting both the quinoxaline core structure and the specific substitution pattern. The compound's official International Union of Pure and Applied Chemistry name, this compound, precisely indicates the positions of the methyl substituents on the nitrogen atoms and the carbonyl functionalities within the bicyclic framework. Alternative nomenclature systems recognize this compound as 1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione, emphasizing the dihydro nature of the saturated pyrazine ring portion.

The Chemical Abstracts Service registry system assigns the unique identifier 58175-07-8 to this compound, facilitating its unambiguous identification in chemical databases and literature. Additional systematic names include 2,3-quinoxalinedione,1,4-dihydro-1,4-dimethyl-, which follows the Chemical Abstracts Service indexing conventions for heterocyclic compounds. The European Community number 108-759-0 provides another regulatory identifier for this substance within European chemical registration systems.

Property Value Reference
Molecular Formula Carbon ten hydrogen ten nitrogen two oxygen two
Molecular Weight 190.20 grams per mole
Chemical Abstracts Service Number 58175-07-8
European Community Number 108-759-0
International Union of Pure and Applied Chemistry Name This compound

The Simplified Molecular Input Line Entry System notation for this compound, represented as CN1C2=CC=CC=C2N(C(=O)C1=O)C, provides a linear encoding of the molecular structure that captures the connectivity and substitution patterns. The International Chemical Identifier string InChI=1S/C10H10N2O2/c1-11-7-5-3-4-6-8(7)12(2)10(14)9(11)13/h3-6H,1-2H3 offers a standardized representation that enables computational processing and database searching. The corresponding International Chemical Identifier Key MXWJILNOXSNALO-UHFFFAOYSA-N serves as a compressed hash of the International Chemical Identifier string for efficient indexing purposes.

Contemporary chemical databases recognize multiple synonyms for this compound, including 1,4-dimethyl-1,4-dihydro-quinoxaline-2,3-dione and 1,4-dihydro-1,4-dimethyl-2,3-quinoxalinedione, reflecting variations in nomenclature conventions across different chemical information systems. The nomenclature consistency across multiple database sources confirms the standardization of naming protocols for this particular quinoxaline derivative.

Historical Context in Heterocyclic Chemistry Research

The historical development of quinoxaline chemistry traces back to the fundamental work on heterocyclic compounds in the late 19th and early 20th centuries, when chemists first began systematic investigations of nitrogen-containing ring systems. The quinoxaline framework, initially termed benzopyrazine, emerged as a significant structural motif through pioneering research that established the condensation of ortho-diamines with one,two-dicarbonyl compounds as the primary synthetic approach. These early investigations laid the groundwork for understanding the chemical behavior and synthetic accessibility of quinoxaline derivatives, including the later development of compounds such as this compound.

The synthesis of quinoxaline-2,3-diones gained particular attention during the mid-20th century as researchers recognized the potential of these compounds as pharmaceutical intermediates and biologically active substances. Historical synthetic methods involved the condensation of dimethyloxalate with ortho-phenylenediamine, a reaction that provided access to the basic quinoxalinedione structure. The introduction of methylation strategies to modify the nitrogen atoms of quinoxalinediones represented a significant advancement in heterocyclic chemistry, enabling the preparation of N,N-dimethyl derivatives such as this compound.

Research developments in the 1970s and 1980s witnessed increased interest in quinoxaline derivatives due to their emerging applications in medicinal chemistry and their role as antagonists of ionotropic glutamate receptors. The systematic study of quinoxalinediones during this period revealed their potential as neurological agents, leading to the development of several pharmaceutical compounds based on this structural framework. The historical progression of quinoxaline chemistry also encompassed investigations into their synthesis under various reaction conditions, including conventional heating methods and later microwave-assisted protocols.

Contemporary historical analysis reveals that the development of this compound synthesis benefited from advances in green chemistry methodologies, particularly the introduction of solvent-free grinding techniques that achieved high yields under environmentally benign conditions. The one-pot synthesis approach, developed through systematic optimization of reaction parameters, represents a significant improvement over traditional multi-step synthetic routes. Modern synthetic strategies have incorporated catalytic methods using gallium triflate and other metal catalysts, demonstrating the continued evolution of quinoxaline chemistry.

Historical Period Key Development Significance Reference
Late 19th Century Initial quinoxaline synthesis methods Established fundamental synthetic approaches
Mid-20th Century Quinoxalinedione pharmaceutical applications Recognition of biological activity potential
1970s-1980s Glutamate receptor antagonist discovery Expanded medicinal chemistry applications
2000s-Present Green chemistry synthetic methods Environmental sustainability improvements

The historical trajectory of this compound research demonstrates the compound's evolution from a synthetic curiosity to a compound of significant practical importance in pharmaceutical and chemical research. Historical documentation indicates that the compound's synthesis has been optimized through various methodological improvements, including the development of efficient purification techniques and characterization methods using modern analytical instruments. The compound's position within the broader context of heterocyclic chemistry research reflects the continued importance of quinoxaline derivatives in contemporary chemical research and development initiatives.

Propiedades

Número CAS

58175-07-8

Fórmula molecular

C10H10N2O2

Peso molecular

190.2 g/mol

Nombre IUPAC

1,4-dimethylquinoxaline-2,3-dione

InChI

InChI=1S/C10H10N2O2/c1-11-7-5-3-4-6-8(7)12(2)10(14)9(11)13/h3-6H,1-2H3

Clave InChI

MXWJILNOXSNALO-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2N(C(=O)C1=O)C

SMILES canónico

CN1C2=CC=CC=C2N(C(=O)C1=O)C

Otros números CAS

58175-07-8

Origen del producto

United States

Aplicaciones Científicas De Investigación

Antitumor Activity

1,4-Dimethylquinoxaline-2,3-dione has been identified as a potential antitumor agent . Studies have shown that it can inhibit the growth of various cancer cell lines. For instance, research indicates that DMQ derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, making them promising candidates for cancer therapy .

Enzyme Inhibition

DMQ has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown potential as an inhibitor of dipeptidyl peptidase-IV (DPP-4) , an enzyme linked to glucose metabolism and type 2 diabetes management. Molecular docking studies have confirmed its binding affinity to the DPP-4 active site, suggesting its use in developing hypoglycemic agents .

Neuropharmacological Effects

Research has highlighted the neuropharmacological properties of DMQ derivatives. They have been evaluated for their anxiolytic and anticonvulsant effects in animal models, demonstrating significant potential for treating neurological disorders .

Antimicrobial Properties

DMQ and its derivatives have exhibited broad-spectrum antimicrobial activity against various bacterial strains. This property supports their potential use in developing new antibiotics to combat resistant bacterial infections .

Case Studies

  • Neuropharmacology Study : A study synthesized several quinoxaline derivatives and assessed their neuropharmacological effects. Results indicated that specific derivatives showed significant anxiolytic and anticonvulsant activities compared to traditional medications.
  • Anticancer Research : Another investigation focused on the anticancer properties of quinoxaline derivatives, revealing that certain compounds not only inhibited tumor growth but also displayed selective toxicity towards cancer cells while sparing normal cells.
  • Antimicrobial Evaluation : A comprehensive evaluation demonstrated that quinoxaline derivatives exhibited a broad spectrum of activity against various bacterial strains, supporting their potential use as therapeutic agents in infectious diseases .

Development of New Materials

The unique electronic properties of DMQ make it suitable for applications in material science. It can be utilized in the development of new materials with specific electronic or optical properties. Research into its structural modifications could lead to advancements in organic electronics and photonic devices .

Análisis De Reacciones Químicas

Nitration Reactions

Nitration introduces nitro groups into the aromatic ring, typically occurring at the electron-deficient 6-position due to the directing effects of the carbonyl groups. Industrial and laboratory methods employ mixed acid (HNO₃/H₂SO₄) systems:

Reactants Conditions Yield Product Source
1,4-Dimethylquinoxaline-2,3-dioneHNO₃ (1.5 eq), H₂SO₄, 0–5°C, 4h85–90%6-Nitro-1,4-dimethylquinoxaline-2,3-dione

Mechanistic Insight : The reaction proceeds via electrophilic aromatic substitution, where the nitro group is directed to the para position relative to the electron-withdrawing carbonyl groups. Temperature control (<10°C) minimizes side reactions like oxidation.

Sulfonation and Sulfonamide Formation

The compound undergoes sulfonation at position 6, forming sulfonyl chlorides that react further with amines to yield sulfonamides. This is critical for synthesizing bioactive derivatives (e.g., DPP-4 inhibitors):

Reaction Step Conditions Yield Product Source
Sulfonation with ClSO₃HClSO₃H (2 eq), CH₂Cl₂, 0°C → rt, 12h78%6-Sulfonyl chloride derivative
Amine coupling (e.g., aniline)Aniline (1.2 eq), Et₃N, THF, rt, 3h92%6-Sulfonamide derivative

Applications : Sulfonamide derivatives exhibit potent DPP-4 inhibitory activity (IC₅₀ = 0.049–1.28 nM), comparable to linagliptin . Substituent effects reveal electron-withdrawing groups (e.g., –NO₂) reduce reaction rates, necessitating higher catalyst loadings (200 mol% NH₄Cl) .

Condensation with Diamines

The carbonyl groups at positions 2 and 3 participate in condensation reactions with 1,2-diamines to form fused heterocycles. For example:

Reactants Conditions Yield Product Source
o-PhenylenediamineFe catalyst, TBHP, THF, rt, 10h46%Pyrrolo[1,2-α]quinoxaline
4-Methoxy-1,2-phenylenediamineHFIP solvent, rt, 1h95%Angulated annelated quinoxaline

Optimization : Adding CF₃SO₃H as an acid catalyst increases yields to 94% by accelerating imine formation . Microwave-assisted methods further reduce reaction times to minutes .

Catalytic Functionalization

Transition-metal catalysts enable cross-coupling and oxidation reactions:

Reaction Catalyst System Yield Product Source
C–H ArylationPd(OAc)₂, Ag₂CO₃, DMF, 100°C65%6-Arylquinoxaline-dione
Oxidation to quinoneTBHP, FeCl₃, CH₃CN, 60°C, 6h82%Quinoxaline-2,3-quinone

Industrial Relevance : Phosphate-based catalysts (e.g., NH₄H₂PO₄) are used in solvent-free, scalable syntheses.

Amination and Reduction

Nucleophilic substitution or reduction of nitro derivatives introduces amino groups:

Reaction Conditions Yield Product Source
Nitro reduction (H₂/Pd-C)H₂ (1 atm), EtOAc, rt, 12h88%6-Amino-1,4-dimethylquinoxaline-2,3-dione
Direct aminationNaN₃, DMF, 80°C, 8h42%Diazido intermediate

Applications : Amino derivatives serve as intermediates for antitumor agents and DAAO inhibitors.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Quinoxaline-2,3-dione derivatives differ primarily in their substituents, which influence their physicochemical properties and biological activities. Key analogues include:

Compound Name Molecular Formula Substituents Key Features References
1,4-Dimethylquinoxaline-2,3-dione C₁₀H₁₀N₂O₂ 1,4-dimethyl Lipophilic due to methyl groups; planar quinoxaline core.
1,4-Dihydroxyquinoxaline-2,3-dione C₈H₆N₂O₄ 1,4-hydroxyl Exhibits anticancer activity via redox-activated DNA damage.
2,3-Dimethylquinoxaline-1,4-dioxide C₁₀H₁₀N₂O₂ 1,4-dioxide; 2,3-dimethyl Bioreductive cytotoxic agent; used in DNA damage studies.
6-Amino-7-methoxy-1,4-dihydroquinoxaline-2,3-dione C₉H₉N₃O₃ 6-amino; 7-methoxy Enhanced solubility due to polar groups; potential CNS applications.
1,4-Diallyl-6-chloroquinoxaline-2,3-dione C₁₃H₁₁ClN₂O₂ 1,4-diallyl; 6-chloro Bulky substituents reduce planarity; studied for polymer compatibility.

Physicochemical Properties

  • Solubility: Methyl and allyl substituents (e.g., 1,4-dimethyl or diallyl derivatives) increase lipophilicity (ClogP ~1.5–2.5), whereas hydroxyl or amino groups enhance aqueous solubility .
  • Crystal Packing: Hydrogen bonding (O–H⋯O) in 1,4-dihydroxyquinoxaline-2,3-dione forms layered structures, while methyl groups in this compound disrupt intermolecular interactions .

Métodos De Preparación

Stepwise Synthesis:

Step Reaction Description Reagents and Conditions Key Notes
1. Dehydration and Cyclization o-Phenylenediamine reacts with 2,3-butanedione in presence of Lewis acid catalyst Lewis acid: anhydrous ferric trichloride or tris(pentafluorophenyl)boron; Solvent: toluene or chlorobenzene; Temperature: 65-70 °C; Micro vacuum reflux with water removal Produces 2,3-dimethylquinoxaline
2. Oxidation Oxidation of 2,3-dimethylquinoxaline to 2,3-dimethylquinoxaline-1,4-dioxide Hydrogen peroxide (28-32%); Catalyst: phthalic anhydride, tungstic acid, or trifluoroacetic acid; Solvent: dichloromethane or tert-butyl alcohol; Temperature: 35-40 °C; Molar ratio: 1 (quinoxaline) : 5.5-6 (H2O2) : 0.5-3.6 (catalyst); Reaction time: 24-36 h Quenching with saturated sodium sulfite aqueous solution
3. Rearrangement and Hydrolysis Reaction of 2,3-dimethylquinoxaline-1,4-dioxide with acid anhydride followed by hydrolysis Acid anhydride: trifluoroacetic anhydride or acetic anhydride; Temperature: 55-65 °C; Molar ratio: 1 (quinoxaline dioxide) : 6-8 (acid anhydride); Hydrolysis with inorganic base (NaOH or LiOH) in tetrahydrofuran or 1,4-dioxane at 10-15 °C Removal of by-products by evaporation during reaction
4. Final Oxidation Oxidation of 2,3-quinoxaline dimethanol to 2,3-quinoxaline dimethanol-1,4-dioxide Hydrogen peroxide (28-32%); Catalyst: phthalic anhydride or trifluoroacetic acid; Solvent: dichloromethane; Temperature: 35-40 °C; Molar ratio: 1 : 5.5-6 : 0.5-3.6; Reaction time: 24-36 h Quenching with saturated sodium sulfite aqueous solution

This method is notable for its sequential approach combining cyclization, oxidation, rearrangement/hydrolysis, and a final oxidation to achieve the target compound with high specificity and purity.

Alternative Preparation via Condensation of o-Phenylenediamine and Oxalic Acid Derivatives

Another classical and widely reported approach involves the direct condensation of o-phenylenediamine with oxalic acid or its derivatives, yielding quinoxaline-2,3-dione derivatives, which can be further methylated:

  • Procedure : Heating a mixture of oxalic acid dihydrate and concentrated hydrochloric acid, followed by addition of o-phenylenediamine under reflux conditions for 20 minutes, then cooling and recrystallization to isolate 1,4-dihydroquinoxaline-2,3-dione derivatives.

  • Yield and Purity : This method typically achieves high yields (~98%) and produces pure crystalline products with melting points above 300 °C.

  • Notes : Although this method is more straightforward, it generally produces the unsubstituted quinoxaline-2,3-dione core, requiring additional methylation steps to obtain 1,4-dimethyl derivatives.

Methylation Strategies to Obtain 1,4-Dimethylquinoxaline-2,3-dione

The methyl groups at positions 1 and 4 are commonly introduced via methylation of the quinoxaline-2,3-dione core:

  • Methylation reagents : Methyl iodide or dimethyl sulfate under basic conditions.

  • Reaction conditions : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate.

  • Outcome : Selective methylation at the nitrogen atoms at positions 1 and 4 yields this compound.

Research Findings on Synthetic Variations and Catalysts

  • Catalysts : Lewis acids such as ferric trichloride or tris(pentafluorophenyl)boron facilitate the initial cyclization step efficiently.

  • Oxidation : Hydrogen peroxide is the preferred oxidant, used in the presence of catalysts like phthalic anhydride or trifluoroacetic acid to achieve selective oxidation of quinoxaline derivatives.

  • Solvents : Organic solvents such as dichloromethane, toluene, chlorobenzene, tetrahydrofuran, and 1,4-dioxane are commonly employed depending on the reaction step.

  • Temperature control : Precise temperature ranges (10-70 °C) are critical for optimizing yields and minimizing side reactions.

Summary Table of Preparation Methods

Method Starting Materials Key Steps Catalysts/Reagents Solvents Yield/Notes
Multi-step cyclization and oxidation (Patent method) o-Phenylenediamine + 2,3-butanedione Cyclization, oxidation, rearrangement/hydrolysis, final oxidation Lewis acids (FeCl3), H2O2, acid anhydrides, bases (NaOH, LiOH) Toluene, DCM, THF High purity; well-defined conditions
Condensation with oxalic acid o-Phenylenediamine + oxalic acid dihydrate Reflux condensation HCl catalyst Water, ethanol (for recrystallization) High yield (~98%), crystalline product
Methylation of quinoxaline-2,3-dione Quinoxaline-2,3-dione N-methylation Methyl iodide or dimethyl sulfate; base DMF, DMSO Selective methylation at N1 and N4

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1,4-dimethylquinoxaline-2,3-dione derivatives?

The synthesis typically involves condensation reactions between 1,2-diamines and α-diketones. For example, benzil (1,2-diketone) reacts with substituted ethylenediamine derivatives under reductive alkylation conditions using sodium cyanoborohydride, followed by cyclization with diethyl oxalate to yield quinoxaline-dione scaffolds . Key steps include controlling reaction temperature (e.g., microwave-assisted heating at 160°C for faster kinetics) and solvent selection (e.g., toluene or ethanol) to optimize yield and purity .

Q. What spectroscopic and crystallographic techniques are essential for structural confirmation of this compound derivatives?

  • Spectral Analysis :
  • ¹H/¹³C NMR : Assigns proton and carbon environments, particularly distinguishing aromatic vs. aliphatic protons and verifying substituent positions.
  • Elemental Analysis : Confirms molecular formula accuracy (e.g., C: 60.3%, H: 4.8%, N: 12.5% for C₁₂H₁₀N₂O₂) .
    • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry and hydrogen-bonding patterns. For example, monoclinic crystal systems (space group P2₁/n) with lattice parameters a = 7.13 Å, b = 8.42 Å, and β = 99.79° confirm molecular packing .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (GHS H315/H319) .
  • Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335).
  • Spill Management : Collect solid residues with non-sparking tools and dispose via hazardous waste channels to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to enhance the lipophilicity of this compound analogs for improved bioactivity?

  • Substituent Engineering : Introduce hydrophobic groups (e.g., 4-substituted benzyl or phenethyl moieties) to increase ClogP values. For instance, 4-chlorobenzyl derivatives show higher ClogP (3.2 vs. 1.5 for unsubstituted analogs) .
  • Solvent Polarity : Use low-polarity solvents (e.g., dichloromethane) during crystallization to favor non-polar interactions and enhance solubility in lipid-rich biological membranes .

Q. What strategies address discrepancies in spectroscopic data during characterization of novel quinoxaline-dione derivatives?

  • Cross-Validation : Compare NMR data with computational simulations (DFT or molecular docking) to resolve ambiguities in resonance assignments.
  • Tautomerism Analysis : Investigate keto-enol equilibria using variable-temperature NMR or IR spectroscopy (e.g., carbonyl stretches at 1680–1720 cm⁻¹) .
  • Crystallographic Refinement : Use high-resolution SC-XRD (R factor < 0.06) to confirm bond lengths/angles and exclude polymorphic variations .

Q. How can researchers evaluate the anthelmintic activity of this compound derivatives in vitro?

  • Parasite Viability Assays :
  • Incubate Enterobius vermicularis or Fasciola hepatica with test compounds (10–100 µM) and measure motility inhibition via microscopy.
  • Compare EC₅₀ values against reference drugs (e.g., piperazine hydrate, EC₅₀ = 50 µM) .
    • Mechanistic Studies :
  • Perform ATPase inhibition assays to probe interference with parasite energy metabolism.
  • Use fluorescence microscopy with propidium iodide to assess membrane integrity post-treatment .

Q. What computational methods predict the pharmacological potential of this compound derivatives?

  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to identify pharmacophores.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., NMDA receptors) to evaluate steric/electrostatic complementarity .
  • ADMET Profiling : Predict bioavailability (%F > 50%) and cytochrome P450 interactions using tools like SwissADME or ADMETlab .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.